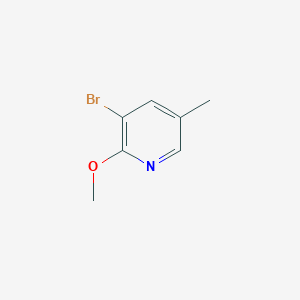
3-溴-2-甲氧基-5-甲基吡啶
概述
描述
3-Bromo-2-methoxy-5-methylpyridine: is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
科学研究应用
Chemistry: 3-Bromo-2-methoxy-5-methylpyridine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is also utilized in the development of new materials and chemical processes. It can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
作用机制
Target of Action
The primary target of 3-Bromo-2-methoxy-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s known that p38α map kinase inhibitors can prevent the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Biochemical Pathways
The inhibition of p38α MAP kinase affects various biochemical pathways. For instance, it can modulate the release of pro-inflammatory cytokines, which are involved in diseases like rheumatoid arthritis or psoriasis . It also plays a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Pharmacokinetics
The compound’s molecular weight is 18802 , which is within the range generally favorable for good bioavailability.
Result of Action
The inhibition of p38α map kinase can potentially lead to a reduction in the release of pro-inflammatory cytokines, thereby alleviating symptoms of diseases like rheumatoid arthritis or psoriasis .
生化分析
Biochemical Properties
3-Bromo-2-methoxy-5-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as a building block for the synthesis of various bioactive molecules, including enzyme inhibitors and receptor antagonists . The interactions of 3-Bromo-2-methoxy-5-methylpyridine with these biomolecules can involve binding to active sites, altering enzyme activity, or modulating receptor functions.
Cellular Effects
The effects of 3-Bromo-2-methoxy-5-methylpyridine on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities . These interactions can result in altered cell proliferation, differentiation, and apoptosis, depending on the context and concentration of the compound.
Molecular Mechanism
At the molecular level, 3-Bromo-2-methoxy-5-methylpyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-2-methoxy-5-methylpyridine in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that the compound can undergo degradation over time, which may affect its potency and efficacy . Long-term exposure to 3-Bromo-2-methoxy-5-methylpyridine in in vitro or in vivo studies has revealed changes in cellular responses, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methoxy-5-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or receptor function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
3-Bromo-2-methoxy-5-methylpyridine is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 3-Bromo-2-methoxy-5-methylpyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding the transport mechanisms is essential for determining the bioavailability and efficacy of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of 3-Bromo-2-methoxy-5-methylpyridine can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-5-methylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-methoxy-5-methylpyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Bromo-2-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, often in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce different substituted pyridines.
相似化合物的比较
2-Bromo-3-methoxypyridine: Similar structure but with the bromine and methoxy groups at different positions.
3-Bromo-5-methoxypyridine: Lacks the methyl group present in 3-Bromo-2-methoxy-5-methylpyridine.
2-Bromo-5-methylpyridine: Similar structure but without the methoxy group.
Uniqueness: 3-Bromo-2-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules.
属性
IUPAC Name |
3-bromo-2-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKLQBZACYGWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620670 | |
| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-56-6 | |
| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
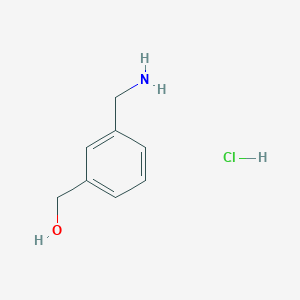
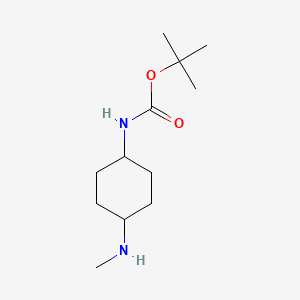
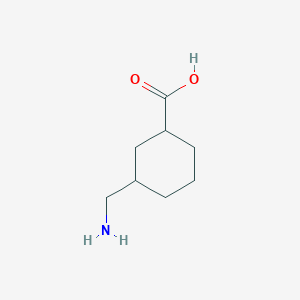
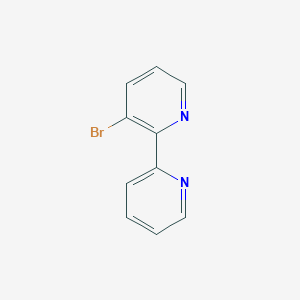
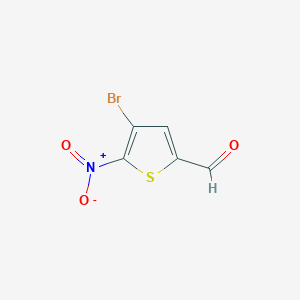
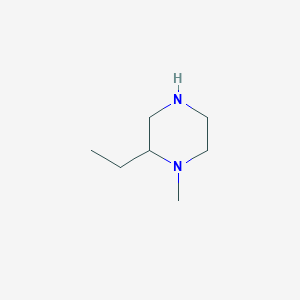
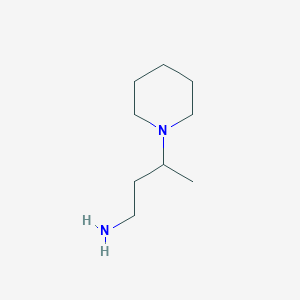
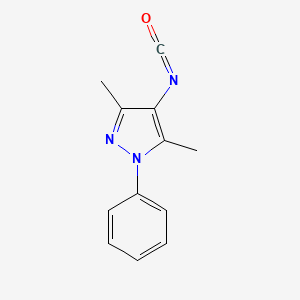
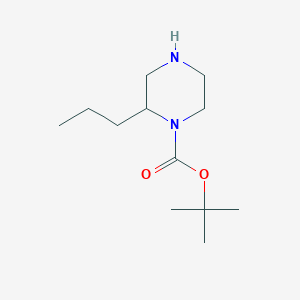
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
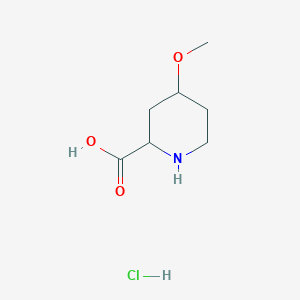
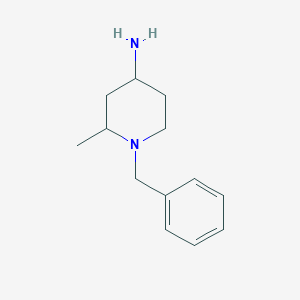

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
